molecular formula C10H11NO7 B13863882 Nitrofuraldehyde Diacetate Propionate

Nitrofuraldehyde Diacetate Propionate

Cat. No.: B13863882
M. Wt: 257.20 g/mol
InChI Key: DEUWIXJHKNLXMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrofuraldehyde Diacetate Propionate typically involves the reaction of 5-nitro-2-furaldehyde with acetic anhydride and propionic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine , to facilitate the acetylation and propionylation processes. The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Nitrofuraldehyde Diacetate Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrofuraldehyde Diacetate Propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nitrofuraldehyde Diacetate Propionate involves its interaction with cellular components. The compound can form reactive intermediates that interact with nucleic acids and proteins, leading to the inhibition of cellular processes. The nitro group in the compound is reduced to form reactive nitrogen species, which can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrofuraldehyde Diacetate Propionate is unique due to its combination of acetoxy and propionyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO7

Molecular Weight

257.20 g/mol

IUPAC Name

[acetyloxy-(5-nitrofuran-2-yl)methyl] propanoate

InChI

InChI=1S/C10H11NO7/c1-3-9(13)18-10(16-6(2)12)7-4-5-8(17-7)11(14)15/h4-5,10H,3H2,1-2H3

InChI Key

DEUWIXJHKNLXMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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